![molecular formula C7H13NO2 B012511 3-Morpholinopropanal CAS No. 19851-01-5](/img/structure/B12511.png)
3-Morpholinopropanal
Overview
Description
Synthesis Analysis
The synthesis of 3-morpholinopropanal and its derivatives can be accomplished through various strategies. A notable method involves the palladium-catalyzed carboamination reaction between substituted ethanolamine derivatives and aryl or alkenyl bromides, leading to the formation of cis-3,5-disubstituted morpholines in moderate to good yield. This strategy is also applicable to the synthesis of fused bicyclic morpholines and 2,3- and 2,5-disubstituted products (Leathen, Rosen, & Wolfe, 2009). Another method involves the transamination of cyanothioacetamide with morpholine, yielding 3-(morpholin-1-yl)-3-thioxopropanenitrile and 3-(morpholin-1-yl)-3-thioxopropanethioamide, which can be further alkylated to produce various derivatives (Dyachenko, Chernega, & Dyachenko, 2012).
Molecular Structure Analysis
The molecular and crystal structure of 3-morpholinopropanal derivatives has been elucidated using techniques such as X-ray diffraction, IR spectra, 1Н and 13С NMR spectroscopy. These studies reveal the intricate details of the molecular geometry, bonding patterns, and electronic structure, which are crucial for understanding the compound's reactivity and interactions (Dyachenko, Chernega, & Dyachenko, 2012).
Chemical Reactions and Properties
3-Morpholinopropanal and its derivatives participate in various chemical reactions, offering a wide range of functional groups for further chemical modifications. These compounds have been utilized in the synthesis of biologically active molecules, demonstrating the potential to enhance seed shoot formation in agricultural applications and showing promise in the development of new pharmacological agents (Anuarbekova, Sychyeva, Markina, & Mukanova, 2023).
Scientific Research Applications
Neurokinin-1 Receptor Antagonist : 3-Morpholinopropanal exhibits properties as a high affinity, orally active neurokinin-1 (NK1) receptor antagonist. It shows effectiveness in pre-clinical tests relevant to clinical efficacy in emesis and depression, suggesting potential therapeutic applications in these areas (Harrison et al., 2001).
Gene Expression and Muscular Dystrophy Treatment : Morpholino oligos, which include 3-Morpholinopropanal derivatives, are used for knocking down gene expression. They are currently in clinical trials for treating Duchene muscular dystrophy and as potential anti-bioterrorism agents (Moulton, 2013).
Studying Gene Function : These compounds provide a simple and rapid method to study gene function in various model organisms, contributing significantly to genetic research (Heasman, 2002).
Drug Design and Development : The morpholine ring, a key component of 3-Morpholinopropanal, is crucial in drug design due to its advantageous physicochemical, biological, and metabolic properties. It offers facile synthetic routes, making it a preferred structure in medicinal chemistry (Kourounakis et al., 2020).
Improving Pharmacokinetic Properties : Morpholine's unique physicochemical properties can enhance the pharmacokinetic and pharmacodynamic properties of active pharmaceutical ingredients, making it a valuable component in drug formulation (Stojiljkovic et al., 2022).
Broad Therapeutic Applications : Morpholine-based molecules, including 3-Morpholinopropanal, are used in developing therapeutic candidates to tackle a broad range of medical ailments due to their favorable physicochemical properties and wide availability (Rupak et al., 2016).
Biological Activity Enhancement : Morpholine is frequently used in medicinal chemistry for contributing to a variety of biological activities and improving the pharmacokinetic profiles of bioactive molecules (Tzara et al., 2020).
Building Block in Medicinal Chemistry : 3-Morpholinopropanal derivatives are used as novel morpholine-based building blocks in medicinal chemistry research, aiding in the synthesis of various pharmaceutical compounds (Walker et al., 2012).
Mechanism of Action
Target of Action
3-Morpholinopropanal is a complex compound that interacts with various targets. It’s worth noting that morpholine derivatives have been found to interact with targets such as Phosphoribosylglycinamide formyltransferase 2, Alpha-xylosidase, and Granulysin .
Mode of Action
Morpholine derivatives are known to interact with their targets in various ways, such as blocking ribosome assembly, altering splicing, and inhibiting mirna maturation and activity .
Biochemical Pathways
Morpholine derivatives are known to influence a variety of biochemical processes .
Result of Action
Morpholine derivatives have been found to have various effects, such as chemosensitizing effects .
Action Environment
It’s known that factors such as temperature, ph, and the presence of other compounds can influence the action of chemical compounds .
properties
IUPAC Name |
3-morpholin-4-ylpropanal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c9-5-1-2-8-3-6-10-7-4-8/h5H,1-4,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNWZAKSMZYYVBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70455301 | |
Record name | 3-Morpholinopropanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70455301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
19851-01-5 | |
Record name | 3-Morpholinopropanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70455301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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